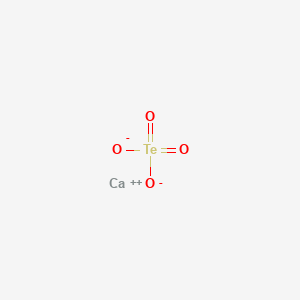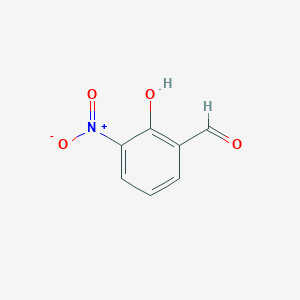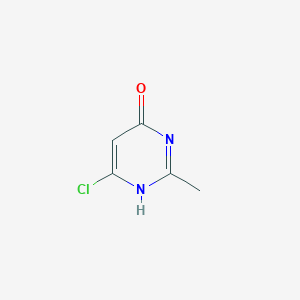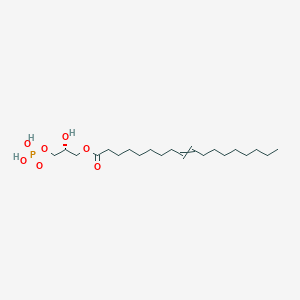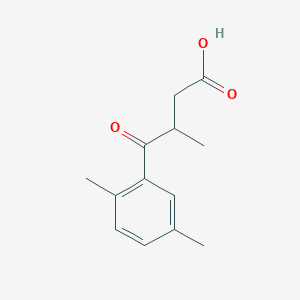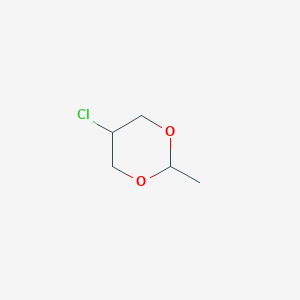
5-Chloro-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C5H9ClO2. It is a heterocyclic organic compound that contains a dioxane ring and a chloro substituent. This compound is used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 5-Chloro-2-methyl-1,3-dioxane is not well understood. However, it is believed to act as a Lewis acid due to the presence of the chloro substituent. It can also act as a nucleophile due to the presence of the dioxane ring. These properties make it a useful reagent in organic synthesis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methyl-1,3-dioxane. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.
Advantages And Limitations For Lab Experiments
5-Chloro-2-methyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it is not widely available commercially, and researchers may need to synthesize it themselves.
Future Directions
There are several future directions for research involving 5-Chloro-2-methyl-1,3-dioxane. One area of interest is the development of new synthetic methods for this compound. Researchers may also investigate its potential as a catalyst or as a building block for the synthesis of new compounds. Additionally, the biochemical and physiological effects of this compound could be further explored to determine its potential as a drug or therapeutic agent.
Conclusion
In conclusion, 5-Chloro-2-methyl-1,3-dioxane is a useful compound for scientific research applications. Its unique properties make it a versatile reagent for organic synthesis, and it has several advantages for use in laboratory experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of 5-Chloro-2-methyl-1,3-dioxane involves the reaction of chloroacetaldehyde with ethylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form the dioxane ring. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.
Scientific Research Applications
5-Chloro-2-methyl-1,3-dioxane is used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used as a building block for the synthesis of more complex compounds.
properties
CAS RN |
15579-94-9 |
|---|---|
Product Name |
5-Chloro-2-methyl-1,3-dioxane |
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |
InChI Key |
GTCHJWXOUCJFBZ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)Cl |
Canonical SMILES |
CC1OCC(CO1)Cl |
synonyms |
5β-Chloro-2α-methyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



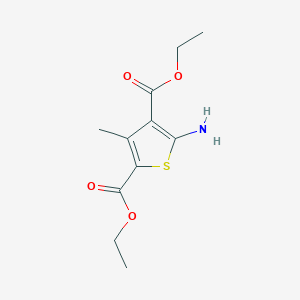


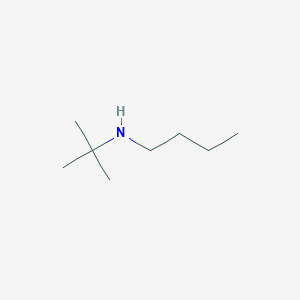
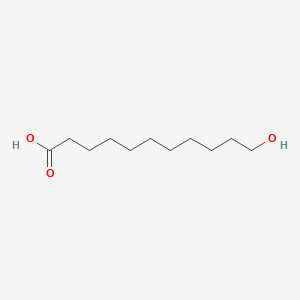
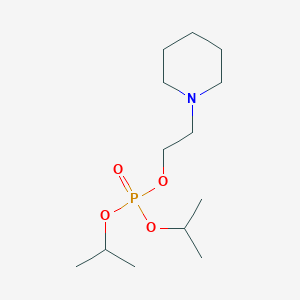
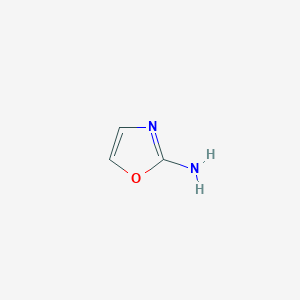
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
